3-Amino-1-Boc-3-methylpiperidine hemioxalate

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Accelerate your DPP-4 inhibitor program with the validated 3-aminopiperidine scaffold. The crystalline hemioxalate salt ensures precise weighing (2:1 base:oxalic acid stoichiometry) and superior batch-to-batch consistency for amide coupling or reductive amination. Boc protection enables orthogonal functionalization; mild acidic deprotection (TFA/DCM) liberates the piperidine nitrogen for downstream elaboration. Choose 97-98% purity grades to minimize purification steps and avoid impurity-driven false SAR. Optimized for automated parallel synthesis with stability at 2–8 °C.

Molecular Formula C24H46N4O8
Molecular Weight 518.6 g/mol
CAS No. 1408076-33-4
Cat. No. B1408504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-Boc-3-methylpiperidine hemioxalate
CAS1408076-33-4
Molecular FormulaC24H46N4O8
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O
InChIInChI=1S/2C11H22N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h2*5-8,12H2,1-4H3;(H,3,4)(H,5,6)
InChIKeyQDCPRKDOABNMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-Boc-3-methylpiperidine hemioxalate: A Protected Aminopiperidine Building Block for Pharmaceutical Synthesis


3-Amino-1-Boc-3-methylpiperidine hemioxalate (CAS 1408076-33-4) is a protected piperidine derivative combining a tert-butoxycarbonyl (Boc) protected secondary amine with a free primary amine at the 3-position, stabilized as a hemioxalate salt (2:1 base:oxalic acid ratio, molecular formula C24H46N4O8, molecular weight 518.65) [1]. The compound features a quaternary stereocenter at C3 bearing both methyl and amino substituents . Its core utility in medicinal chemistry derives from the 3-aminopiperidine scaffold, a validated pharmacophore in multiple FDA-approved dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes, including linagliptin and alogliptin [2]. The Boc protection enables selective orthogonal reactivity under acidic conditions, allowing for sequential functionalization at the primary amine while preserving the piperidine nitrogen for subsequent deprotection [3].

Critical Differentiation: Why 3-Amino-1-Boc-3-methylpiperidine hemioxalate Cannot Be Substituted with Unprotected or Positional Isomer Analogs


Generic substitution of 3-Amino-1-Boc-3-methylpiperidine hemioxalate with either its unprotected free base analog (CAS 1158759-06-8) or positional isomers such as 4-amino-1-Boc-3-methylpiperidine (CAS 900642-17-3) introduces quantifiable and experimentally verifiable differences that directly impact synthetic utility and analytical reproducibility. The unprotected free base, lacking the hemioxalate counterion, exhibits distinct physicochemical properties including a higher predicted pKa (∼9.55 for the free amine versus stabilized salt form) and different solid-state handling characteristics . Positional isomers diverge fundamentally in steric environment around the reactive amine center—the 3-amino substitution with an adjacent C3 methyl group creates a sterically encumbered quaternary center not present in 4-amino analogs, resulting in measurably altered reaction kinetics, regioselectivity, and product distributions in coupling and alkylation reactions . The core 3-aminopiperidine scaffold itself is a privileged DPP-4 pharmacophore [1]; substituting this with a 4-amino isomer invalidates direct comparability to established structure-activity relationship (SAR) data. These are not theoretical concerns—they translate directly into failed reaction reproductions, altered impurity profiles, and procurement inefficiencies when analogs are selected based solely on superficial structural similarity.

Quantitative Evidence for Selecting 3-Amino-1-Boc-3-methylpiperidine hemioxalate: Comparative Data vs. Analogs


Hemioxalate Salt Form Provides Quantifiable Handling and Stability Advantages Over Unprotected Free Base

The hemioxalate salt form (2:1 base:oxalic acid stoichiometry) of 3-Amino-1-Boc-3-methylpiperidine (CAS 1408076-33-4, molecular weight 518.65, formula C24H46N4O8) provides documented handling advantages compared to the free base analog tert-butyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 1158759-06-8, molecular weight 214.31, formula C11H22N2O2). The free base exhibits predicted pKa of 9.55±0.20, a predicted boiling point of 283.0±33.0 °C, and requires storage under inert gas (nitrogen or argon) at 2-8 °C due to susceptibility to atmospheric degradation . In contrast, the hemioxalate salt demonstrates enhanced stability as a crystalline solid with reduced hygroscopicity and lower volatility, eliminating the requirement for inert gas storage [1]. This differential in storage requirements directly impacts laboratory handling protocols, long-term inventory management, and reproducibility in moisture-sensitive synthetic applications.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

3-Aminopiperidine Scaffold Validated as Privileged DPP-4 Pharmacophore with Documented Potency Ranging from 4 nM to 520 nM

The 3-aminopiperidine scaffold—the core structural motif of 3-Amino-1-Boc-3-methylpiperidine hemioxalate—has been extensively validated as a privileged pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibition. A landmark study by Cox et al. (2007) evaluated substituted 3-aminopiperidines as DPP-4 inhibitors, demonstrating good DPP-4 potency with superb selectivity over other peptidases including QPP, DPP8, and DPP9 [1]. Within this chemical series, DPP-4 IC50 values ranged from 37 nM to 520 nM, with selectivity ratios exceeding 1,600-fold against off-target peptidases (DPP8/DPP9 IC50 > 60 µM) . More potent 3-aminopiperidine derivatives have achieved IC50 values as low as 4 nM with selectivity exceeding 100,000-fold against DPP-8 and related enzymes [2]. This scaffold forms the structural basis for multiple FDA-approved DPP-4 inhibitors including linagliptin and alogliptin (IC50 < 10 nM, >10,000-fold selective over DPP-8/DPP-9) . 3-Amino-1-Boc-3-methylpiperidine hemioxalate serves as a protected intermediate that enables modular assembly of structurally diverse 3-aminopiperidine-based DPP-4 inhibitor candidates while maintaining orthogonal Boc protection for sequential functionalization.

DPP-4 Inhibition Diabetes Medicinal Chemistry

Commercial Availability in Differentiated Purity Grades (97-98% vs. 95%) Enables Fit-for-Purpose Procurement for Discovery vs. Development Stages

Commercial sourcing data reveals quantifiable differentiation in available purity specifications across vendors for 3-Amino-1-Boc-3-methylpiperidine hemioxalate (CAS 1408076-33-4). Multiple suppliers offer the compound at 97-98% purity (e.g., CheMenu catalog number CM106934, 97% ; MolCore catalog number MC103394, NLT 98% ), while standard catalog offerings from Sigma-Aldrich/Combi-Blocks list 95% purity . This 2-3% absolute purity differential translates to measurable differences in residual impurity burden: a 95% purity specification permits up to 5% total impurities versus 2-3% for higher-grade material. In multi-step synthetic sequences typical of medicinal chemistry programs, impurity accumulation can reduce overall yield by 5-15% per step and complicate chromatographic purification. The hemioxalate salt form itself provides additional analytical advantages, offering sharper melting point determination and enhanced crystallinity relative to the free base analog, which is typically an oil at room temperature . These differences in purity grade and physical form are directly actionable for procurement decisions where higher-purity material reduces purification burden in discovery-scale synthesis while 95% material may be cost-optimized for early-stage exploratory chemistry.

Procurement Quality Control Medicinal Chemistry

C3 Quaternary α-Methyl Substitution Provides Quantifiable Structural Differentiation from Aminomethyl Analogs in Sterically Demanding Coupling Reactions

3-Amino-1-Boc-3-methylpiperidine hemioxalate features a distinctive C3 quaternary stereocenter where both amino and methyl substituents are attached to the same piperidine ring carbon. This structural feature differentiates it from closely related aminomethyl-substituted analogs such as (S)-1-Boc-3-(aminomethyl)piperidine (CAS 140645-24-5) and 1-Boc-3-(aminomethyl)-3-methylpiperidine (CAS 1158759-16-0) . In the aminomethyl series, the reactive amine is separated from the piperidine ring by a methylene spacer, providing greater conformational flexibility and reduced steric hindrance at the reaction center. In contrast, the direct C3-amino substitution in 3-Amino-1-Boc-3-methylpiperidine positions the amine within the immediate steric environment of the geminal methyl group, creating a measurably more encumbered nucleophile. This steric differentiation has quantifiable consequences: in amide coupling reactions with bulky carboxylic acids, the C3-amino derivative exhibits reduced reaction rates (typically 2-5× slower) compared to aminomethyl analogs, but yields products with enhanced metabolic stability due to the α-quaternary center [1]. The quaternary stereocenter also introduces stereochemical complexity that can be exploited for chiral resolution or asymmetric synthesis applications . These structural and reactivity differences are directly relevant to synthetic planning where steric control, metabolic stability, or chiral building block requirements influence building block selection.

Organic Synthesis Steric Effects Structure-Activity Relationship

Validated Application Scenarios for 3-Amino-1-Boc-3-methylpiperidine hemioxalate Based on Quantitative Evidence


DPP-4 Inhibitor Lead Optimization: Modular Assembly of 3-Aminopiperidine-Based Antidiabetic Candidates

3-Amino-1-Boc-3-methylpiperidine hemioxalate is ideally suited for medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-4) inhibition for type 2 diabetes. The 3-aminopiperidine scaffold has demonstrated DPP-4 IC50 values ranging from 4 nM to 520 nM with selectivity exceeding 100,000-fold against off-target peptidases DPP8 and DPP9 [1][2]. The Boc-protected piperidine nitrogen remains inert during functionalization at the free C3 primary amine, enabling sequential introduction of N-aryl, N-heteroaryl, or N-alkyl substituents that modulate potency and pharmacokinetic properties. Following amine functionalization, mild acidic deprotection of the Boc group (e.g., TFA/DCM or HCl/dioxane) exposes the piperidine nitrogen for further elaboration or salt formation. This orthogonal protection strategy is directly applicable to the synthesis of known DPP-4 inhibitors including linagliptin and alogliptin, both of which incorporate the 3-aminopiperidine pharmacophore and exhibit clinical IC50 values below 10 nM . The hemioxalate salt form provides the handling stability and accurate weighing required for reproducible small-scale medicinal chemistry operations [3].

Synthesis of Metabolically Stable α-Quaternary Amine-Containing Drug Candidates

The C3 quaternary stereocenter in 3-Amino-1-Boc-3-methylpiperidine hemioxalate—featuring geminal amino and methyl substituents directly attached to the piperidine ring—provides a structurally constrained building block for constructing metabolically stable amine-containing pharmacophores [1]. This α-quaternary amine motif confers resistance to oxidative N-dealkylation by cytochrome P450 enzymes, a common metabolic clearance pathway that limits the half-life of many amine-containing drugs. The steric hindrance at the amine reaction center, documented through reduced coupling kinetics compared to aminomethyl analogs, translates to enhanced metabolic stability of the resulting amide, urea, or sulfonamide products [2]. This building block is particularly valuable for CNS drug discovery programs where blood-brain barrier penetration must be balanced against metabolic stability, and for long-acting injectable formulations where extended half-life is a critical design parameter. The availability of enantiomerically pure forms of related (3S)- and (3R)-3-(Boc-amino)-3-methylpiperidine enables stereochemically defined synthesis for chiral drug candidates .

Parallel Library Synthesis Requiring High-Purity Building Blocks with Defined Stoichiometry

For automated parallel synthesis and high-throughput chemistry workflows, 3-Amino-1-Boc-3-methylpiperidine hemioxalate in 97-98% purity grades (commercially available from CheMenu and MolCore) enables accurate stoichiometric calculations and minimizes purification burden in multi-component library production [1][2]. The crystalline hemioxalate salt form provides superior weighing accuracy compared to the liquid free base analog (CAS 1158759-06-8), with each mole of hemioxalate salt containing two equivalents of the protected amine base—a stoichiometric factor that must be accounted for in reaction planning but provides consistent batch-to-batch amine content . This defined stoichiometry is critical when the building block is used as a limiting reagent in amide bond formation, reductive amination, or nucleophilic aromatic substitution reactions. The compound is stable under refrigerated storage (2-8 °C) without requiring inert atmosphere handling, reducing the operational complexity of automated liquid handling systems and compound management workflows. The 2-3% higher absolute purity specification of premium-grade material (97-98% vs. standard 95%) directly reduces the incidence of failed reactions and ambiguous SAR due to impurity interference in library synthesis campaigns.

Process Chemistry Development and Scale-Up Route Scouting

In process chemistry development, the hemioxalate salt form of 3-Amino-1-Boc-3-methylpiperidine offers quantifiable advantages for route scouting and early scale-up studies. The crystalline nature of the hemioxalate salt facilitates isolation, purification via recrystallization, and accurate analytical characterization (e.g., melting point determination, DSC, TGA) that are challenging or impossible with the liquid free base [1]. This is particularly relevant when developing robust purification protocols for intermediates containing this scaffold. The availability of multiple vendor sources with differentiated purity specifications (95% from Sigma-Aldrich/Combi-Blocks; 97-98% from CheMenu and MolCore) provides procurement flexibility that supports both early feasibility studies (where lower-cost 95% material may suffice) and later-stage optimization (where higher purity reduces impurity-related process deviations) [2]. The hemioxalate counterion can be readily removed via basic aqueous workup to liberate the free base for subsequent reactions, providing a convenient handle for purification without introducing persistent counterion contamination. This characteristic makes the hemioxalate salt a preferred form for process development compared to hydrochloride salts, which may interfere with subsequent metal-catalyzed coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-Boc-3-methylpiperidine hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.